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Compound of Interest

Compound Name: 2-lodo-4,4'-Dinitrobiphenyl
Cat. No.: B8293226
Get Quote
\ J

Executive Summary & Identification

2-lodo-4,4'-dinitrobiphenyl is a halogenated nitro-aromatic compound serving as a critical
scaffold in the synthesis of diagnostic imaging agents.[1] It is most notably utilized as a
precursor for Technetium-99m (

Tc) and Rhenium (Re) complexes designed to bind to
-amyloid plaques, a hallmark of Alzheimer's Disease.

Unlike commodity biphenyls, this compound is a non-catalog research intermediate. It is
typically synthesized de novo in medicinal chemistry workflows rather than sourced in bulk.

Chemical Identity Data
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Property Specification
CAS Number 146901-97-5
Chemical Name 2-lodo-4,4'-dinitrobiphenyl

2-iodo-4,4'-dinitro-1,1'-biphenyl; 1,1'-Biphenyl, 2-

Synonyms
ynony iodo-4,4'-dinitro-

Molecular Formula

Molecular Weight 370.10 g/mol

Precursor CAS 51787-75-8 (4,4'-Dinitro-2-biphenylamine)

Synthesis Protocol (Sandmeyer Transformation)

The most authoritative route to 2-lodo-4,4'-dinitrobiphenyl is the Sandmeyer reaction,
converting the amine functionality of 4,4'-dinitro-2-biphenylamine into an iodide. This method
preserves the nitro groups while introducing the iodine handle required for downstream metal
coordination or cross-coupling.

Reaction Logic[2]

o Diazotization: The amine is converted to a diazonium salt using sodium nitrite in strong acid.
This creates a good leaving group (

).

 lodination: Potassium iodide acts as the nucleophile. The iodide ion attacks the diazonium
species via a radical-nucleophilic aromatic substitution mechanism (

or

-like), releasing nitrogen gas.

Step-by-Step Methodology

Note: This protocol involves the handling of diazonium salts (potential explosion hazard) and
toxic nitro-aromatics. Work must be performed in a fume hood.
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Materials:

Precursor: 4,4'-Dinitro-2-biphenylamine (1.0 eq)

Sodium Nitrite (

, 1.5 eq)

Potassium lodide (

, 2.0 eq)

Sulfuric Acid (

, concentrated) or Glacial Acetic Acid/HCI mix

Urea (to quench excess nitrite)

Procedure:

Solubilization: Suspend 4,4'-dinitro-2-biphenylamine in concentrated

(or a mixture of acetic acid/HCI) at
. Ensure vigorous stirring to create a fine suspension or solution.

» Diazotization: Dropwise add an aqueous solution of

while maintaining the temperature below

. Stir for 30—60 minutes. The solution should turn clear or change color, indicating diazonium
formation.

¢ Quenching: Add a small amount of urea to destroy unreacted nitrous acid (indicated by
cessation of bubbling).

e Substitution: Dissolve

in a minimal volume of water. Add this solution slowly to the cold diazonium mixture.
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e Reaction: Allow the mixture to warm to room temperature. Evolution of nitrogen gas
(bubbling) will occur. Stir for 2—4 hours or until gas evolution ceases.

o Workup: Pour the reaction mixture into crushed ice. A precipitate (crude product) will form.
Filter the solid.[2]

 Purification: Dissolve the solid in dichloromethane (DCM) or ethyl acetate. Wash with sodium
thiosulfate solution (to remove free iodine) and brine. Dry over

. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to
obtain the yellow crystalline product.

Visualization of Chemical Logic

The following diagram illustrates the synthesis pathway and the downstream application logic
for amyloid ligands.

NaNO2, H2S04 B eduction (SnCI2)
4,4'-Dinitro-2-biphenylamine 0°C (Diazotization; Diazonium Salt n T . Ligand Conjugation Amyloid Imaging Ligands
(CAS 51787-75-8) [Intermediate] (Re/Tc Complexes)

Figure 1: Synthesis of 2-Iodo-4,4'-dinitrobiphenyl via Sandmeyer Reaction

Click to download full resolution via product page

Figure 1: The conversion of the amine precursor to the iodine target, enabling downstream
radiopharmaceutical synthesis.

Applications in Drug Development

The primary utility of CAS 146901-97-5 lies in its structural geometry. The iodine atom at the 2-
position (ortho to the biphenyl bridge) provides a steric and electronic handle that forces the
biphenyl rings into a specific torsion angle.

e Amyloid Plague Imaging:

o The dinitrobiphenyl core mimics the structure of Congo Red and Chrysamine G, known
amyloid-binding dyes.
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o The iodine is often replaced or used as a pivot point to attach metal chelators (e.g.,

or
ligands) that hold radioactive isotopes like

or

o Mechanism: The resulting complex binds to

-sheet structures in amyloid fibrils, allowing SPECT imaging of Alzheimer's pathology.[1]

e Cross-Coupling Partner:

o The C-I bond is highly reactive in Palladium-catalyzed couplings (Suzuki, Sonogashira),
allowing the attachment of solubilizing chains or other pharmacophores to the biphenyl
core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. dspace.mit.edu [dspace.mit.edu]

e To cite this document: BenchChem. [Technical Profile: 2-lodo-4,4'-dinitrobiphenyl[1][2]].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8293226/docs#technical-profile-2-iodo-4-4-
dinitrobiphenyl-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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